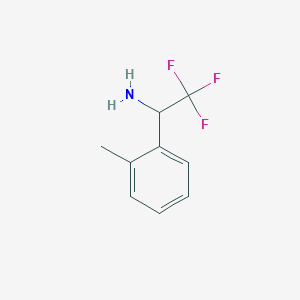
2,2,2-Trifluoro-1-(O-tolyl)ethanamine
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(O-tolyl)ethanamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2,2-Trifluoro-1-(O-tolyl)ethanamine is an organic compound characterized by its trifluoromethyl and ortho-tolyl groups. Despite its unique chemical structure, there is a notable lack of extensive research specifically detailing its biological activity. This article synthesizes available information on the compound's properties, potential biological interactions, and implications for drug development.
- Molecular Formula : C₉H₁₁F₃N
- Molecular Weight : Approximately 225.64 g/mol
- Physical State : Solid, typically stored under inert conditions to maintain stability.
The presence of the trifluoromethyl group enhances lipophilicity and stability, which may influence its interactions with biological targets.
Potential Interactions
Preliminary data suggest that compounds similar to this compound may interact with:
- Enzymes : Possible inhibition or modification of enzyme activity.
- Receptors : Binding affinity studies indicate potential interactions with lipid membranes influencing bioavailability.
Case Studies and Research Findings
- Enzyme Inhibition : Initial investigations into related compounds indicate that the trifluoromethyl group may enhance interactions with lipid membranes, potentially affecting enzyme inhibition pathways .
- Anticancer Properties : Although direct studies on this compound are lacking, similar trifluoromethylated compounds have shown promising anticancer activity in vitro. For example, derivatives with trifluoromethyl groups have been reported to exhibit significant cytotoxic effects against various cancer cell lines .
- Pharmacological Implications : Compounds featuring trifluoromethyl groups have been explored for their roles in drug discovery. The unique electronic properties imparted by these groups can enhance the pharmacokinetic profiles of drugs.
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,2-Trifluoro-1-(p-tolyl)ethanamine | C₉H₁₀F₃N | Para-substituted; different receptor binding profile |
| 4-Methylphenyltrifluoromethylmethanol | C₉H₁₁F₃O | Alcohol functionality; potential solvent applications |
| N,N-Dimethyl-2,2,2-trifluoroethylamine | C₉H₁₂F₃N | Enhanced lipophilicity; altered reactivity |
This comparison highlights the unique ortho substitution pattern of this compound that may influence its reactivity and biological activity differently than its analogs.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPCGCQLMHJYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















